

# 3-Methoxyphthalide chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Methoxyphthalide

Cat. No.: B186545

[Get Quote](#)

## 3-Methoxyphthalide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Methoxyphthalide**, with the CAS number 4122-57-0, is a methoxy-substituted derivative of phthalide.<sup>[1]</sup> Phthalides are a class of bicyclic compounds containing a lactone fused to a benzene ring, and they are found in a variety of natural products, exhibiting a wide range of biological activities.<sup>[2][3]</sup> This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and spectroscopic data of **3-Methoxyphthalide**. While specific biological activities for this particular compound are not extensively documented, the known bioactivities of the broader phthalide class suggest its potential for further investigation in medicinal chemistry and drug discovery.

## Chemical Structure and Properties

**3-Methoxyphthalide**, also known as 3-Methoxy-1(3H)-isobenzofuranone, possesses a core phthalide structure with a methoxy group at the 3-position.<sup>[1]</sup> This substitution influences its chemical and physical properties.

| Identifier        | Value                                                       |
|-------------------|-------------------------------------------------------------|
| IUPAC Name        | 3-methoxy-2-benzofuran-1(3H)-one                            |
| CAS Number        | 4122-57-0[1]                                                |
| Molecular Formula | C <sub>9</sub> H <sub>8</sub> O <sub>3</sub> [4]            |
| Molecular Weight  | 164.16 g/mol [4]                                            |
| InChI             | InChI=1S/C9H8O3/c1-11-9-7-5-3-2-4-6(7)8(10)12-9/h2-5,9H,1H3 |
| InChIKey          | OIIJJGAFRGJQSQ-UHFFFAOYSA-N                                 |
| Canonical SMILES  | COC1C2=CC=CC=C2C(=O)O1                                      |

Table 1: Chemical Identifiers for **3-Methoxyphthalide**

Quantitative physical and chemical properties of **3-Methoxyphthalide** are summarized in the table below.

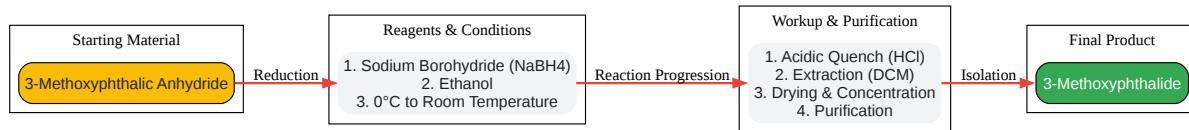
| Property            | Value                                         |
|---------------------|-----------------------------------------------|
| Melting Point       | 45 °C[5]                                      |
| Boiling Point       | 146 °C / 12 mmHg[5]                           |
| Density (Predicted) | 1.25±0.1 g/cm <sup>3</sup> [5]                |
| Appearance          | Off-White Solid[5]                            |
| Solubility          | Chloroform (Slightly), Methanol (Slightly)[5] |

Table 2: Physical and Chemical Properties of **3-Methoxyphthalide**

## Synthesis

A plausible and efficient method for the synthesis of **3-Methoxyphthalide** involves the reduction of 3-methoxyphthalic anhydride. This transformation can be achieved using a mild reducing agent such as sodium borohydride.[4]

# Experimental Protocol: Reduction of 3-Methoxyphthalic Anhydride


## Materials:

- 3-Methoxyphthalic anhydride
- Sodium borohydride ( $\text{NaBH}_4$ )
- Anhydrous Ethanol
- Hydrochloric acid (1 M)
- Dichloromethane
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

## Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyphthalic anhydride (1 equivalent) in anhydrous ethanol.
- Cool the solution to 0 °C using an ice bath.
- Slowly add sodium borohydride (2-4 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
- Upon completion, cool the reaction mixture again to 0 °C and cautiously quench the excess sodium borohydride by the slow addition of 1 M hydrochloric acid until the effervescence ceases and the pH is acidic.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude **3-Methoxyphthalide**.
- The crude product can be further purified by column chromatography on silica gel or by recrystallization.



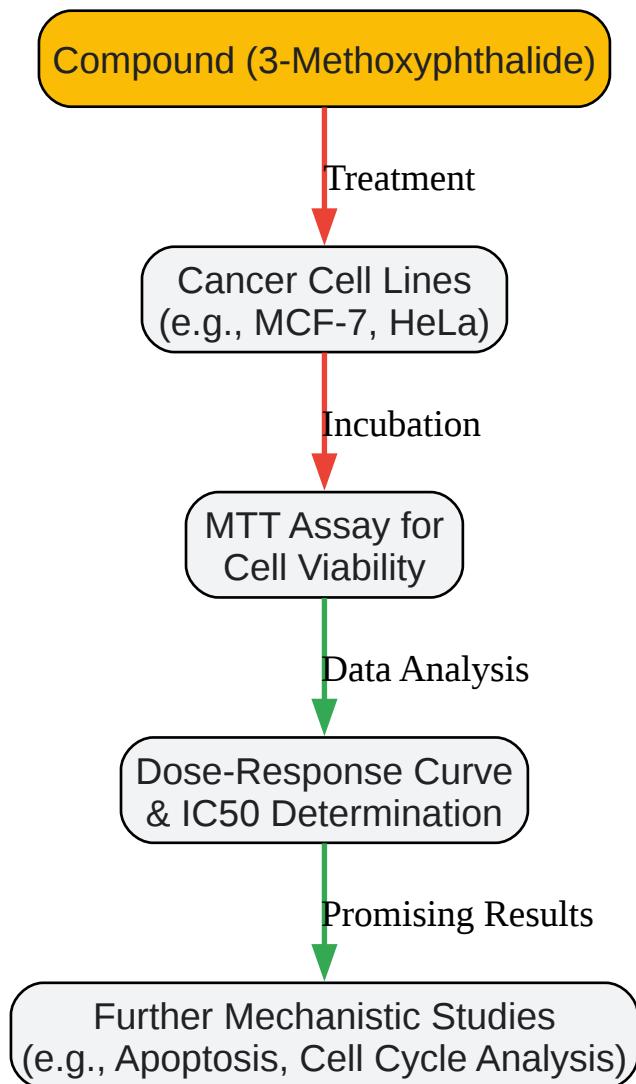
[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the preparation of **3-Methoxyphthalide**.

## Spectroscopic Data

The structural elucidation of **3-Methoxyphthalide** is supported by various spectroscopic techniques.

| Technique           | Key Features                                                                                                                                                                                            |
|---------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | Spectra available from SpectraBase. <a href="#">[1]</a><br>Expected signals include a singlet for the methoxy protons, a signal for the proton at the 3-position, and signals for the aromatic protons. |
| <sup>13</sup> C NMR | Expected signals include a peak for the methoxy carbon, the carbonyl carbon, the carbon at the 3-position, and the aromatic carbons.                                                                    |
| IR Spectroscopy     | Expected characteristic absorptions for a lactone carbonyl (C=O) group (around 1760 $\text{cm}^{-1}$ ), C-O stretching, and aromatic C-H stretching.                                                    |
| Mass Spectrometry   | The molecular ion peak ( $\text{M}^+$ ) is expected at $m/z$ 164.0473, corresponding to the molecular formula $\text{C}_9\text{H}_8\text{O}_3$ .                                                        |


Table 3: Spectroscopic Data Summary for **3-Methoxyphthalide**

## Biological Activity and Potential Applications

While specific biological studies on **3-Methoxyphthalide** are limited, the broader class of phthalides has demonstrated a wide array of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[\[2\]](#)[\[3\]](#) For instance, certain 3-arylphthalides have shown antioxidant and anti-inflammatory properties by inhibiting nitric oxide production in microglia and macrophage cells.[\[2\]](#)

It has been noted that 3-Methoxyisobenzofuran-1(3H)-one serves as a reagent in the synthesis of vitamin K and related naphthoquinones, suggesting its utility as a building block in the preparation of biologically active molecules.[\[5\]](#)

The potential biological activities of phthalides can be explored through various screening assays. A general workflow for evaluating the cytotoxic potential of a novel compound like **3-Methoxyphthalide** is outlined below.



[Click to download full resolution via product page](#)

Caption: General workflow for in vitro cytotoxicity screening.

Given the structural similarity to other biologically active phthalides, **3-Methoxyphthalide** represents a molecule of interest for further investigation in various therapeutic areas.

## Safety and Handling

A comprehensive safety data sheet (SDS) for **3-Methoxyphthalide** is not readily available. However, based on the SDS for related compounds like 3-methylphthalic anhydride, standard laboratory safety precautions should be observed.<sup>[3]</sup> This includes wearing personal protective equipment such as safety goggles, gloves, and a lab coat. The compound should be handled in

a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

## Conclusion

**3-Methoxyphthalide** is a readily synthesizable phthalide derivative with well-defined chemical and physical properties. While its specific biological profile remains to be fully elucidated, the known activities of the phthalide class of compounds suggest its potential as a valuable scaffold in drug discovery and development. Further research into its pharmacological effects is warranted to explore its therapeutic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of substituted phthalic anhydrides with sodium borohydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- To cite this document: BenchChem. [3-Methoxyphthalide chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b186545#3-methoxyphthalide-chemical-structure-and-properties>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)